![molecular formula C16H32O2 B14251695 1-[2-(Ethenyloxy)ethoxy]dodecane CAS No. 249562-86-5](/img/structure/B14251695.png)
1-[2-(Ethenyloxy)ethoxy]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Ethenyloxy)ethoxy]dodecane is an organic compound with the molecular formula C16H32O2. It is a member of the class of compounds known as ethers, specifically a vinyl ether. This compound is characterized by the presence of an ethenyloxy group attached to a dodecane chain, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Ethenyloxy)ethoxy]dodecane typically involves the reaction of dodecanol with ethylene oxide in the presence of a base to form 1-(2-hydroxyethoxy)dodecane. This intermediate is then reacted with acetylene in the presence of a catalyst to introduce the ethenyloxy group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Ethenyloxy)ethoxy]dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
1-[2-(Ethenyloxy)ethoxy]dodecane finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of membrane dynamics and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-[2-(Ethenyloxy)ethoxy]dodecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it useful in drug delivery and as a surfactant .
Comparison with Similar Compounds
1-(Ethenyloxy)octadecane: Similar structure but with an octadecane chain.
1-(Ethenyloxy)hexadecane: Similar structure but with a hexadecane chain.
Uniqueness: 1-[2-(Ethenyloxy)ethoxy]dodecane is unique due to its specific chain length and the presence of the ethenyloxy group, which imparts distinct chemical and physical properties. Its balance of hydrophobic and hydrophilic characteristics makes it particularly versatile in various applications compared to its longer or shorter chain analogs .
Properties
CAS No. |
249562-86-5 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
1-(2-ethenoxyethoxy)dodecane |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-18-16-15-17-4-2/h4H,2-3,5-16H2,1H3 |
InChI Key |
HPHFVMVXMRNNOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


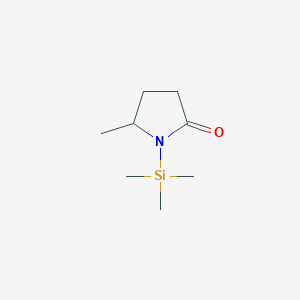
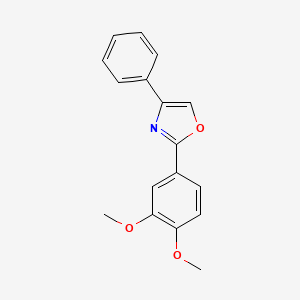
![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)
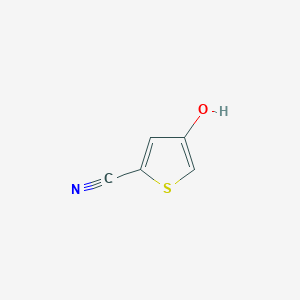
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)
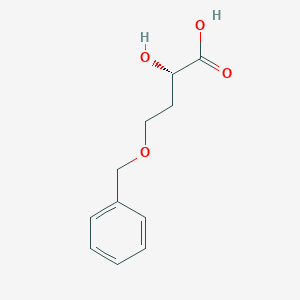

![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)
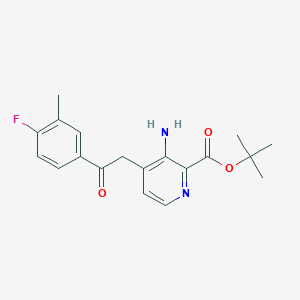
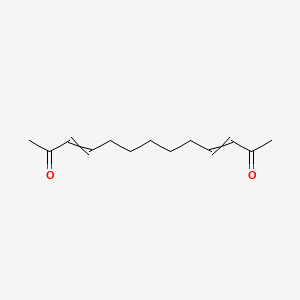
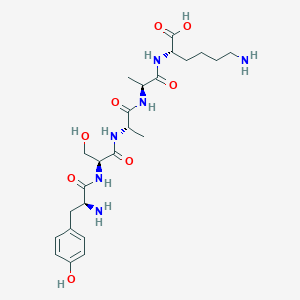
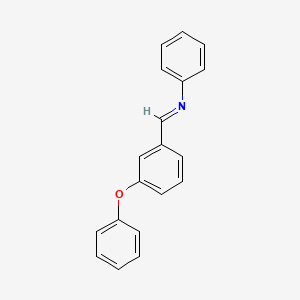

![1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate](/img/structure/B14251684.png)
